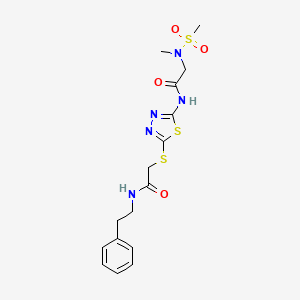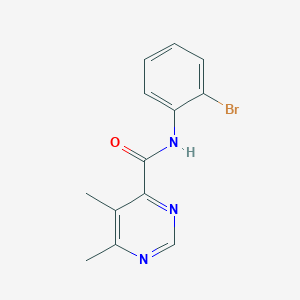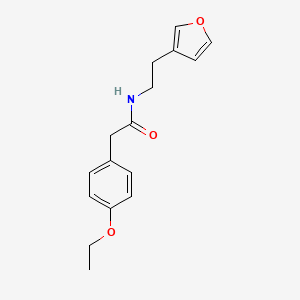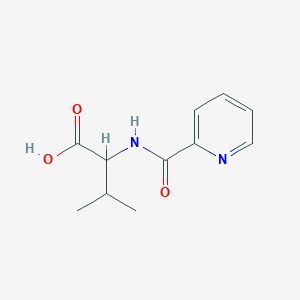
3-Methyl-2-(pyridin-2-ylformamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Ionic Liquid Promoted Synthesis : The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, has been shown to facilitate the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the utility of ionic liquids in promoting efficient and environmentally friendly synthetic pathways for pyridine derivatives (Shaabani, Soleimani, & Maleki, 2006).
Metal-Organic Frameworks (MOFs) : An anionic In(III)-based metal-organic framework was synthesized using a tetratopic acid ligand with double Lewis pyridine sites, showcasing its efficiency as an adsorbent for the selective removal of organic cationic dyes. This illustrates the potential of pyridine-containing compounds in the development of new materials for environmental remediation (Yang et al., 2019).
Pharmaceutical and Biological Research
Nonpeptide αvβ3 Antagonists : Research has identified potent and selective antagonists of the αvβ3 receptor, which show promise for the prevention and treatment of osteoporosis, highlighting the medicinal chemistry applications of pyridine derivatives (Coleman et al., 2004).
Materials Science and Polymer Chemistry
Aromatic Polyesters Synthesis : Novel wholly aromatic polyesters containing a chiral pendent group were synthesized, demonstrating the role of pyridine derivatives in creating materials with unique properties, such as thermal stability and optical activity (Mallakpour & Kolahdoozan, 2007).
Wirkmechanismus
The mechanism of action of “3-Methyl-2-(pyridin-2-ylformamido)butanoic acid” is not specified in the available resources. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often in a biological context. As this compound is used for research purposes, its mechanism of action may be subject to ongoing study.
Safety and Hazards
The safety and hazards associated with “3-Methyl-2-(pyridin-2-ylformamido)butanoic acid” are not fully detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
Eigenschaften
IUPAC Name |
3-methyl-2-(pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-5-3-4-6-12-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRISNEOUTNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-2-ylformamido)butanoic acid | |
CAS RN |
1160854-50-1 |
Source


|
| Record name | 3-methyl-2-(pyridin-2-ylformamido)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(2-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)benzo[d]thiazole](/img/structure/B2678334.png)
![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)
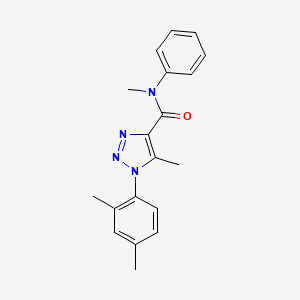


![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)
![2-((1-(3-(2-(tert-butyl)-4-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2678345.png)
